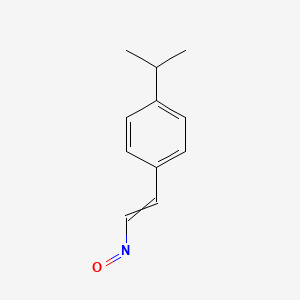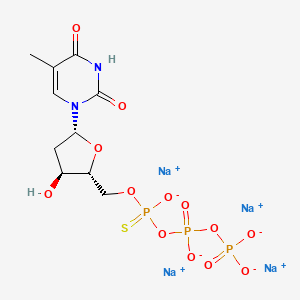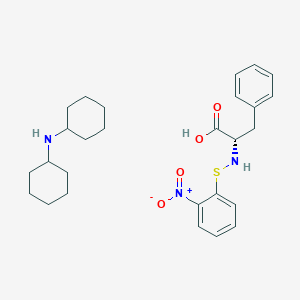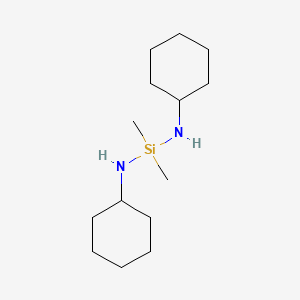
(r)-2-Amino-3-(tritylthio)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)-, also known as S-Trityl-L-cysteinamide, is a compound with the molecular formula C22H22N2OS and a molecular weight of 362.49 g/mol . This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to a cysteine derivative, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- typically involves the protection of the cysteine amino group with a trityl group. The general synthetic route includes:
Protection of Cysteine: The amino group of cysteine is protected using triphenylmethyl chloride in the presence of a base such as triethylamine.
Formation of Propanamide: The protected cysteine is then reacted with an appropriate amide-forming reagent to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trityl group, yielding the free cysteine derivative.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving cysteine proteases due to its structural similarity to cysteine.
Medicine: Investigated for potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- involves its interaction with cysteine proteases. The trityl group protects the cysteine residue, allowing for selective reactions at other sites. Upon removal of the trityl group, the free cysteine can interact with target enzymes, inhibiting their activity by forming covalent bonds with the active site .
Comparaison Avec Des Composés Similaires
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- can be compared with other cysteine derivatives such as:
N-Acetyl-L-cysteine: A commonly used cysteine derivative with antioxidant properties.
S-Methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.
The uniqueness of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- lies in its trityl protection, which provides stability and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C22H23ClN2OS |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
(2R)-2-amino-3-tritylsulfanylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H22N2OS.ClH/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,23H2,(H2,24,25);1H/t20-;/m0./s1 |
Clé InChI |
NHXYNJKVDIELMK-BDQAORGHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)



![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)


![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
